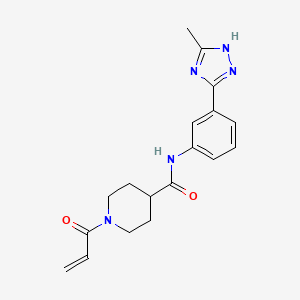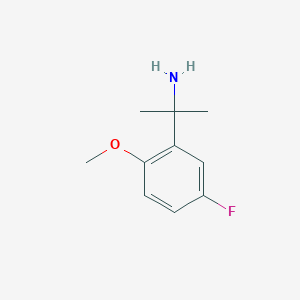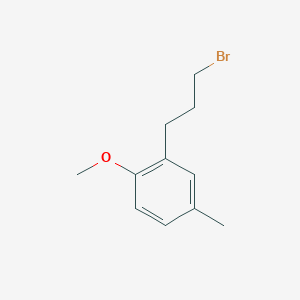![molecular formula C12H12N4O B13539990 2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of furan, imidazole, and pyridine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, resulting in the formation of imidazole.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Coupling of the imidazole and furan rings: This step involves the use of a coupling reagent such as palladium on carbon (Pd/C) to couple the imidazole and furan rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted imidazole or furan derivatives.
Scientific Research Applications
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Furan-2-yl)ethyl]-imidazole: Similar structure but lacks the pyridine ring.
3h-imidazo[4,5-b]pyridine: Similar structure but lacks the furan ring.
2-(Furan-2-yl)ethylamine: Similar structure but lacks the imidazole and pyridine rings.
Uniqueness
2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine is unique due to its combination of furan, imidazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities .
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethyl]-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C12H12N4O/c13-10-5-4-9-12(15-10)16-11(14-9)6-3-8-2-1-7-17-8/h1-2,4-5,7H,3,6H2,(H3,13,14,15,16) |
InChI Key |
ZSTWHYCSACOSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC2=NC3=C(N2)C=CC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
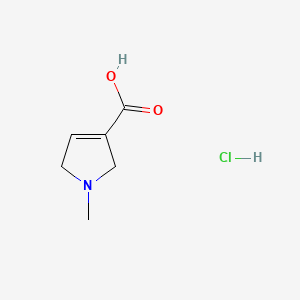

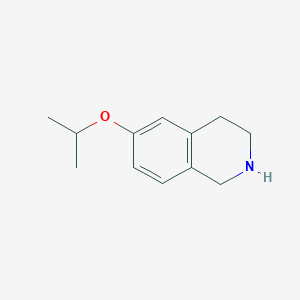
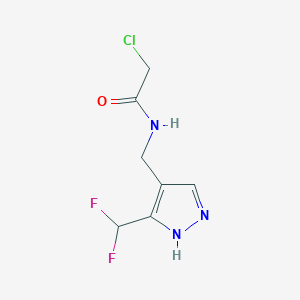
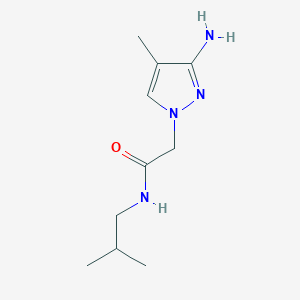
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
